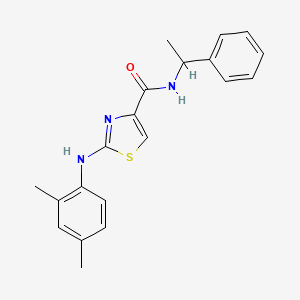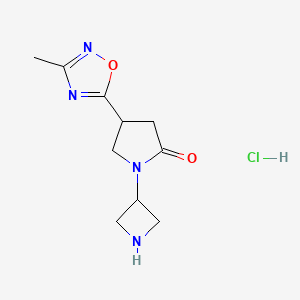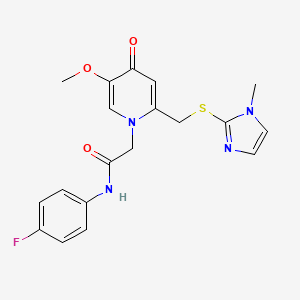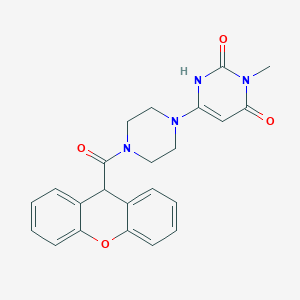
Ethyl (2S,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2S,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylate, also known as MEM-2, is a synthetic compound that belongs to the class of pyrrolidine carboxylates. It has been extensively researched for its potential applications in the field of neuroscience and drug discovery. MEM-2 is a chiral molecule, which means that it has two mirror-image forms, known as enantiomers. The (2S,5R) enantiomer of MEM-2 has been found to be more biologically active than its counterpart, making it the focus of most research studies.
Mechanism of Action
The exact mechanism of action of Ethyl (2S,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylate is not fully understood, but it is believed to modulate the activity of mGluR2 by binding to a specific site on the receptor. This binding enhances the receptor's response to glutamate, leading to increased neurotransmitter release and synaptic plasticity. Ethyl (2S,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylate has also been shown to enhance the activity of NMDA receptors by increasing the binding affinity of the receptor for its ligands.
Biochemical and Physiological Effects:
Ethyl (2S,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylate has been found to have a range of biochemical and physiological effects. It has been shown to enhance long-term potentiation (LTP), a process that is believed to underlie learning and memory. Ethyl (2S,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylate has also been found to increase the release of various neurotransmitters, including glutamate, acetylcholine, and dopamine. Additionally, Ethyl (2S,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylate has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and excitotoxicity.
Advantages and Limitations for Lab Experiments
Ethyl (2S,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylate has several advantages for use in lab experiments. It is a highly specific and potent compound that can be easily synthesized in large quantities. Ethyl (2S,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylate is also stable under a wide range of conditions, making it ideal for use in various experimental settings. However, one limitation of Ethyl (2S,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylate is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on Ethyl (2S,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylate. One area of interest is its potential use as a therapeutic agent for various neurological disorders, including Alzheimer's disease and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of Ethyl (2S,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylate and its effects on various neurotransmitter systems. Finally, there is a need for the development of more potent and selective modulators of mGluR2, which could have significant implications for drug discovery and development.
Synthesis Methods
Ethyl (2S,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylate can be synthesized through a multi-step process involving the reaction of various chemicals. The most common method of synthesis involves the reaction of (S)-pyroglutamic acid with ethyl chloroformate, followed by the addition of methoxymethylamine. The resulting compound is then purified through various techniques, including column chromatography and recrystallization.
Scientific Research Applications
Ethyl (2S,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylate has been extensively studied for its potential applications in the field of neuroscience. It has been found to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2), which plays a crucial role in regulating neurotransmitter release and synaptic plasticity. Ethyl (2S,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylate has also been shown to enhance the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes.
properties
IUPAC Name |
ethyl (2S,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-3-13-9(11)8-5-4-7(10-8)6-12-2/h7-8,10H,3-6H2,1-2H3/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZUGWYJOLHTAT-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(N1)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@@H](N1)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2S,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(hydroxymethyl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B2715740.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2715741.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2715744.png)

![(E)-3-(furan-2-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2715749.png)

![9H-imidazo[1,5-a]indol-9-one](/img/structure/B2715751.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2715755.png)
![N-[[2-(2-Fluoroethoxy)phenyl]methyl]ethanamine](/img/structure/B2715756.png)
![2-[4-(Propan-2-ylsulfanyl)phenyl]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2715757.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2715763.png)
